molecular formula C12H20ClNO2 B1457973 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864074-72-5

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1457973
M. Wt: 245.74 g/mol
InChI Key: KJEYZCDRYDDASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound with the linear formula C9H14ClNO2 .


Synthesis Analysis

The synthesis of compounds similar to “1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride” has been reported in the literature. For instance, the synthesis of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives was based on the dithiolopyrrolone scaffold . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction (SCXRD) techniques . SCXRD provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Scientific Research Applications

Synthesis and Characterization

  • Test Purchase and Identification : The compound was involved in a study where its identification was confirmed using a variety of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. The study highlighted the chemical's existence in polymorphic forms and its potential for psychoactive effects in humans (Power et al., 2015).

Chemical Synthesis

  • Novel Synthesis Methods : The chemical has been used in innovative synthesis methods, offering operational simplicity, mild reaction conditions, environmentally friendly procedures, and high yield, indicating its potential for industrial applications (Su Wei-ke, 2008).

Structural Analysis

  • Conformational Analyses : Studies have detailed the crystal structures and conformational analyses of derivatives, enhancing understanding of their molecular interactions and potential applications in various scientific fields (Nitek et al., 2020).

Catalysis and Reaction Mechanisms

  • Asymmetric Reactions : The compound has been used in the synthesis of novel ligands and the facilitation of asymmetric reactions, which are crucial in the production of optically active substances, indicating its significance in synthetic chemistry and pharmaceutical applications (Ding et al., 2010).

Antineoplastic Research

  • Antineoplastic Agent Synthesis : Research has involved the synthesis of derivatives with significant antineoplastic properties, highlighting the compound's potential in cancer research and drug development (Pettit et al., 2003).

Materials Science

  • Photopolymerization : The compound has been used in the development of novel materials for photopolymerization processes, indicating its potential in materials science and engineering (Guillaneuf et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEYZCDRYDDASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.